molecular formula C21H22N6O3S B2688300 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 879565-35-2

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No. B2688300
CAS RN: 879565-35-2
M. Wt: 438.51
InChI Key: OZMUORJKRIGXBD-UHFFFAOYSA-N
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Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H22N6O3S and its molecular weight is 438.51. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibitor Research

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the compound , have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, showed potential in inhibiting the growth of human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).

Antiprotozoal Activity

Compounds similar to the queried molecule have demonstrated significant antiprotozoal activity. A study on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with potency surpassing that of the standard drug metronidazole (Pérez‐Villanueva et al., 2013).

Tumor Inhibition and Antioxidant Potential

Research on 1,3,4-oxadiazole and pyrazole novel derivatives, which are structurally related, has shown promising results in the fields of toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated varied effects on targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) (Faheem, 2018).

Antibacterial Activity

Several studies have explored the antibacterial properties of compounds analogous to the one . For instance, novel vitamin E containing sulfa drug derivatives exhibited potent antibacterial activities against various bacterial strains, demonstrating the potential of combining sulfa drugs with vitamin E for enhanced antimicrobial activity (Abdel‐Hafez et al., 2018).

Antimicrobial and Hemolytic Agents

N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, similar to the target compound, have been synthesized and shown to possess antimicrobial properties. These compounds displayed variable activities against selected microbial species, suggesting their potential as antimicrobial agents with relatively low toxicity (Rehman et al., 2016).

Antifungal Activities

Research on derivatives of chromone-pyrimidine has shown that these compounds, which are structurally related to the queried molecule, possess significant antifungal activities. They have been compared with standard antifungal drugs like miconazole, indicating their potential as new antifungal agents (Tiwari et al., 2018).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activities. These complexes presented significant antioxidant activity, which is a promising avenue for the development of new antioxidant agents (Chkirate et al., 2019).

properties

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c1-29-15-7-8-16-14(12-23-17(16)11-15)9-10-22-20(28)13-31-21-24-25-26-27(21)18-5-3-4-6-19(18)30-2/h3-8,11-12,23H,9-10,13H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMUORJKRIGXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CSC3=NN=NN3C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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